2-(5-Propoxy-1H-indol-3-YL)acetic acid
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Overview
Description
2-(5-Propoxy-1H-indol-3-YL)acetic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.267 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(5-Propoxy-1H-indol-3-YL)acetic acid is represented by the InChI code1S/C13H15NO3/c1-2-5-17-10-3-4-12-11(7-10)9(8-14-12)6-13(15)16/h3-4,7-8,14H,2,5-6H2,1H3,(H,15,16)
. This indicates the presence of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
2-(5-Propoxy-1H-indol-3-YL)acetic acid is a powder with a melting point of 134-137 degrees Celsius .Scientific Research Applications
Chemical Properties and Storage
“2-(5-Propoxy-1H-indol-3-YL)acetic acid” is a chemical compound with the CAS Number: 1270002-51-1. It has a molecular weight of 233.27 and its IUPAC name is 2-(5-propoxy-1H-indol-3-yl)acetic acid . It is stored at room temperature and is available in powder form .
Biological Potential of Indole Derivatives
Indole derivatives, including “2-(5-Propoxy-1H-indol-3-YL)acetic acid”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Plant Growth Hormone
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It is applied as a plant growth hormone and is an inducer of plant cell elongation and division .
Antioxidant Activity
New indole-3-propionic acid derivatives have shown antioxidant activity . They were able to restore cellular and synaptosomal viability, up to 80%, and showed a more potent MAO-B inhibitory effect .
Safety and Hazards
The safety information for 2-(5-Propoxy-1H-indol-3-YL)acetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole-3-acetic acid derivatives, are known to target interleukin-2 .
Mode of Action
For instance, indole-3-acetic acid derivatives are known to bind to their targets and modulate their activity .
Biochemical Pathways
Indole derivatives are known to play a role in various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The compound’s molecular weight (23327) suggests that it may have good bioavailability .
Result of Action
Similar compounds, such as indole-3-acetic acid derivatives, are known to have various biological effects, including modulation of cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Propoxy-1H-indol-3-YL)acetic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-(5-propoxy-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-5-17-10-3-4-12-11(7-10)9(8-14-12)6-13(15)16/h3-4,7-8,14H,2,5-6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISIAAAWVDPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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